Japonilure

Catalog No.
S531133
CAS No.
64726-91-6
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Japonilure

CAS Number

64726-91-6

Product Name

Japonilure

IUPAC Name

(5R)-5-[(Z)-dec-1-enyl]oxolan-2-one

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3/b10-9-/t13-/m0/s1

InChI Key

QTGIYXFCSKXKMO-XPSMFNQNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Japonilure; Bag-A-Bug; EINECS 265-035-8; Caswell No. 275AA; EPA Pesticide Chemical Code 116501; Nuranone;

Canonical SMILES

CCCCCCCCC=CC1CCC(=O)O1

Isomeric SMILES

CCCCCCCC/C=C\[C@@H]1CCC(=O)O1

The exact mass of the compound Japonilure is 224.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Japonilure is a pheromone compound primarily associated with the Japanese beetle, scientifically known as Popillia japonica. Its chemical structure is characterized as a lactone with the molecular formula C14H24O2C_{14}H_{24}O_{2}. Japonilure plays a crucial role in the reproductive behavior of these beetles, as it is released by females to attract males during mating seasons. The compound's unique structure and function make it a subject of interest in both ecological studies and synthetic chemistry.

, primarily involving oxidation and hydrolysis.

  • Oxidation: Japonilure can be oxidized to form different derivatives, which may have altered biological activities. For instance, it can convert into hydroxy acids through enzymatic reactions mediated by specific enzymes found in the antennae of beetles .
  • Hydrolysis: The lactone ring of japonilure can be hydrolyzed to yield hydroxy acids, which are biologically inactive compared to the parent compound .

These reactions are significant for understanding how japonilure functions in nature and how it can be manipulated for various applications.

Japonilure exhibits notable biological activity as a sex pheromone. It is specifically recognized by male Japanese beetles, which rely on this chemical signal for locating potential mates. The presence of japonilure triggers mating behaviors and facilitates reproductive success within populations. Studies indicate that the degradation of japonilure by antennal esterases can influence its effectiveness as a pheromone, highlighting the importance of enzymatic interactions in its biological activity .

The synthesis of japonilure has been achieved through several methods:

  • Asymmetric Synthesis: A notable method involves the asymmetric addition of methyl propionate to undec-2-ynal using a zinc-based catalyst. This process allows for the selective formation of japonilure and its enantiomers through controlled reaction conditions .
  • Total Synthesis: Another approach includes total synthesis strategies that utilize various organic reactions to construct the compound from simpler precursors. These methods often involve multiple steps, including reduction and cyclization .

Such synthetic approaches are critical for producing japonilure for research and practical applications.

Japonilure has several applications, particularly in agriculture and pest management:

  • Pest Control: As a pheromone, japonilure is used in traps designed to capture male Japanese beetles, thereby reducing their population and minimizing crop damage .
  • Ecological Research: Researchers utilize japonilure to study insect behavior, population dynamics, and ecological interactions within ecosystems where Japanese beetles are prevalent.

These applications highlight the compound's significance beyond its natural role in insect communication.

Interaction studies involving japonilure focus on its relationships with specific enzymes and receptors:

  • Enzymatic Interactions: Research has shown that japonilure is degraded by antennal esterases found in male beetles. This degradation affects the pheromone's persistence and efficacy in attracting mates .
  • Receptor Binding: Studies also investigate how japonilure binds to olfactory receptors in beetles, influencing their behavioral responses to this chemical signal.

Understanding these interactions is essential for developing effective pest management strategies and enhancing our knowledge of insect communication.

Japonilure shares structural similarities with several other pheromones and compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
(R)-9-Octadecen-4-olideLactonePheromone of other scarab beetles
(4R,9Z)-9-Octadecen-4-olideLactoneRelated to japonilure; used by different beetle species
(E)-2-HexenalAldehydeAttractant for various insects; simpler structure
(R)-LinaloolAlcoholFound in many plants; used as an insect attractant

Japonilure is unique due to its specific role in attracting male Japanese beetles, while other compounds may serve similar functions in different species or contexts. Its distinct lactone structure contributes to its effectiveness as a pheromone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

224.177630004 Da

Monoisotopic Mass

224.177630004 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S27IJL8RH3

Other CAS

64726-91-6

General Manufacturing Information

2(3H)-Furanone, 5-(1Z)-1-decen-1-yldihydro-, (5R)-: ACTIVE

Dates

Last modified: 02-18-2024
1: Chen RZ, Klein MG, Li QY, Li Y. Mass trapping Popillia quadriguttata using Popillia japonica (Coleoptera: Scarabaeidae) pheromone and floral lures in northeastern China. Environ Entomol. 2014 Jun;43(3):774-81. doi: 10.1603/EN13319. Epub 2014 Apr 28. PubMed PMID: 24780142.
2: Ishida Y, Leal WS. Chiral discrimination of the Japanese beetle sex pheromone and a behavioral antagonist by a pheromone-degrading enzyme. Proc Natl Acad Sci U S A. 2008 Jul 1;105(26):9076-80. doi: 10.1073/pnas.0802610105. Epub 2008 Jun 25. PubMed PMID: 18579770; PubMed Central PMCID: PMC2440356.
3: Lee DW, Choo HY, Smitley DR, Lee SM, Shin HK, Kaya HK, Park CG, Park JK. Distribution and adult activity of Popillia quadriguttata (Coleoptera: Scarabaeidae) on golf courses in Korea. J Econ Entomol. 2007 Feb;100(1):103-9. PubMed PMID: 17370816.
4: Leal WS. Chemical ecology of phytophagous scarab beetles. Annu Rev Entomol. 1998;43:39-61. PubMed PMID: 15012384.
5: Bernard AM, Frongia A, Piras PP, Secci F. Unexpected stereochemistry in the lithium salt catalyzed ring expansion of nonracemic oxaspiropentanes. formal syntheses of (-)-(4R,5R)-muricatacin and the pheromone (R)-japonilure. Org Lett. 2003 Aug 7;5(16):2923-6. PubMed PMID: 12889909.
6: Nikonov AA, Peng G, Tsurupa G, Leal WS. Unisex pheromone detectors and pheromone-binding proteins in scarab beetles. Chem Senses. 2002 Jul;27(6):495-504. PubMed PMID: 12142325.
7: Nikonov AA, Leal WS. Peripheral coding of sex pheromone and a behavioral antagonist in the Japanese beetle, Popillia japonica. J Chem Ecol. 2002 May;28(5):1075-89. PubMed PMID: 12049228.
8: Papillon JP, Taylor RJ. The preparation of nonracemic secondary alpha-(carbamoyloxy)alkylzinc and copper reagents. A versatile approach to enantioenriched alcohols. Org Lett. 2002 Jan 10;4(1):119-22. PubMed PMID: 11772105.
9: Wojtasek H, Picimbon JF, Soares Leal W. Identification and cloning of odorant binding proteins from the scarab beetle Phyllopertha diversa. Biochem Biophys Res Commun. 1999 Oct 5;263(3):832-7. PubMed PMID: 10512766.
10: Leal WS, Wojtasek H, Miyazawa M. Pheromone-binding proteins of scarab beetles. Ann N Y Acad Sci. 1998 Nov 30;855:301-5. PubMed PMID: 10049223.
11: Leal WS, Zarbin PH, Wojtasek H, Ferreira JT. Biosynthesis of scarab beetle pheromones. Eur J Biochem. 1999 Jan;259(1-2):175-80. PubMed PMID: 9914490.
12: Wojtasek H, Hansson BS, Leal WS. Attracted or repelled?--a matter of two neurons, one pheromone binding protein, and a chiral center. Biochem Biophys Res Commun. 1998 Sep 18;250(2):217-22. PubMed PMID: 9753610.
13: Leal WS, Hasegawa M, Sawada M, Ono M. Sex pheromone of oriental beetle,Exomala orientalis: Identification and field evaluation. J Chem Ecol. 1994 Jul;20(7):1705-18. doi: 10.1007/BF02059892. PubMed PMID: 24242663.
14: Leal WS, Ono M, Hasegawa M, Sawada M. Kairomone from dandelion,Taraxacum officinale, attractant for scarab beetleAnomala octiescostata. J Chem Ecol. 1994 Jul;20(7):1697-704. doi: 10.1007/BF02059891. PubMed PMID: 24242662.
15: Leal WS, Kawamura F, Ono M. The scarab beetleAnomala albopilosa sakishimana utilizes the same sex pheromone blend as a closely related and geographically isolated species,Anomala cuprea. J Chem Ecol. 1994 Jul;20(7):1667-76. doi: 10.1007/BF02059888. PubMed PMID: 24242659.
16: Ebata T, Kawakami H, Koseki K, Matsumoto K, Matsushita H. Synthesis of Japonilure, the Pheromone of Japanese Beetle. Biosci Biotechnol Biochem. 1992 Jan;56(5):818-9. doi: 10.1271/bbb.56.818. PubMed PMID: 27286216.

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